Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate

Lipophilicity Drug design Spirocyclic building blocks

Purchase this unique spirocyclic oxetane building block for your medicinal chemistry or agrochemical discovery program. The 4-bromophenyl group enables rapid SAR exploration via Suzuki-Miyaura coupling, while the methyl ester allows for late-stage diversification. The oxetane core offers superior aqueous solubility and metabolic stability over gem-dimethyl or carbonyl analogs, as validated by Wuitschik et al. (J. Med. Chem. 2010).

Molecular Formula C14H15BrO4
Molecular Weight 327.17 g/mol
CAS No. 1364663-40-0
Cat. No. B1445565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
CAS1364663-40-0
Molecular FormulaC14H15BrO4
Molecular Weight327.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H15BrO4/c1-17-12(16)13(10-2-4-11(15)5-3-10)8-14(9-13)18-6-7-19-14/h2-5H,6-9H2,1H3
InChIKeyATNGEYYDDGBOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate (CAS 1364663-40-0): Procurement-Grade Spirocyclic Building Block Profile


Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate (CAS 1364663-40-0) is a spirocyclic building block featuring a strained oxetane ring spiro-fused to a 1,3-dioxolane, substituted at the 2-position with a 4-bromophenyl group and a methyl ester. Its molecular formula is C₁₄H₁₅BrO₄, with a molecular weight of 327.17 g/mol and a computed XLogP3 of 2.2 [1]. This compound belongs to the dioxaspiro[3.4]octane class, which serves as a three-dimensional, saturated scaffold for medicinal chemistry and agrochemical discovery programs. The presence of the oxetane unit confers distinct physicochemical advantages over conventional carbonyl and gem-dimethyl analogs, as established by Wuitschik et al. [2]. The 4-bromophenyl substituent provides a synthetic handle for cross-coupling diversification (e.g., Suzuki, Buchwald–Hartwig), while the methyl ester enables downstream functional group interconversion to acids, amides, alcohols, or aldehydes.

Why Generic Substitution Fails for Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate in Drug Discovery Programs


Simpler in-class spirocyclic esters such as methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate (CAS 1037175-81-7, MW 172.18, XLogP3 = 0) or the corresponding carboxylic acid analog (CAS 1199586-87-2) cannot replicate the combined functional profile of the target compound [1]. The unsubstituted scaffold lacks the aryl bromide necessary for transition-metal-catalyzed diversification and possesses markedly lower lipophilicity (ΔXLogP3 ≈ 2.2) which fundamentally alters permeability and protein-binding characteristics [1]. The carboxylic acid analog, while retaining the bromophenyl group, is restricted to amide/ester coupling pathways and cannot serve as a direct precursor for aldehyde, alcohol, or amine derivatives without additional protection/deprotection steps . Substituting a non-spirocyclic ester or a simpler bromophenyl acetate would forfeit the conformational rigidity and three-dimensionality that spirocyclic oxetanes confer—properties directly linked to enhanced aqueous solubility (4- to >4000-fold vs gem-dimethyl) and reduced metabolic degradation in microsomal assays [2].

Quantitative Differentiation Evidence: Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate vs. Closest Analogs


Lipophilicity Advantage of 4-Bromophenyl Substitution Over the Unsubstituted Spirocyclic Scaffold

The target compound exhibits substantially higher lipophilicity (XLogP3 = 2.2) compared to the unsubstituted parent scaffold methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate (XLogP3 = 0), representing a ΔXLogP3 of +2.2 [1][2]. This difference is attributable to the 4-bromophenyl substituent. The increased lipophilicity is within the range generally considered favorable for passive membrane permeability (LogP 1–3) [3], while both compounds retain identical hydrogen bond acceptor counts (HBA = 4) and hydrogen bond donor counts (HBD = 0), preserving the same nominal hydrogen-bonding capacity. The topological polar surface area (TPSA) of the target compound is 44.76 Ų [1], which remains well below the 140 Ų threshold associated with poor oral bioavailability.

Lipophilicity Drug design Spirocyclic building blocks

Synthetic Versatility of Methyl Ester vs. Carboxylic Acid Analog: Functional Group Interconversion Pathways

The methyl ester of the target compound (CAS 1364663-40-0) provides a broader synthetic diversification platform than the corresponding carboxylic acid analog (CAS 1199586-87-2, MW 313.14) . The ester can be directly reduced (LiAlH₄ or DIBAL-H) to the primary alcohol, hydrolyzed to the carboxylic acid under mild basic conditions, or converted to the corresponding amide via aminolysis. In contrast, the carboxylic acid analog is limited to activation-dependent coupling (e.g., HATU, EDCI) for amide/ester formation and requires prior reduction to the alcohol for further diversification. The ester also serves as a protecting group for the carboxylic acid during orthogonal synthetic manipulations on the bromophenyl or spirocyclic core [1].

Synthetic chemistry Building blocks Functional group interconversion

4-Bromophenyl as a Cross-Coupling Handle Absent in the Unsubstituted Spirocyclic Scaffold

The target compound incorporates a 4-bromophenyl substituent that serves as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling introduction of aryl, heteroaryl, amine, or alkyne diversity at the phenyl ring . The unsubstituted analog methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate (CAS 1037175-81-7) lacks any halogen or pseudohalogen handle, requiring de novo functionalization of the spirocyclic core to introduce substituents [1]. The bromine atom also increases molecular weight (+155 g/mol relative to the unsubstituted scaffold) and contributes to the compound's LogP elevation (ΔXLogP3 = +2.2) [1]. This enables late-stage diversification strategies common in structure–activity relationship (SAR) exploration.

Cross-coupling Diversification Medicinal chemistry

Spirocyclic Oxetane Scaffold: Solubility and Metabolic Stability Advantage Over Carbonyl and Gem-Dimethyl Analogs

Although direct experimental data for the target compound are not published, the dioxaspiro[3.4]octane core contains an oxetane ring whose class-level effects have been rigorously quantified [1]. Wuitschik et al. demonstrated that replacing a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to >4000, while reducing the rate of oxidative metabolic degradation in human and mouse microsomal preparations for most structural contexts [1]. Spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) were shown to supplant morpholine in solubilizing ability while providing a prolate geometry with the polar ether oxygen positioned approximately 1.3 Å further outward [2]. The target compound's 5,8-dioxaspiro[3.4]octane framework similarly positions the oxetane oxygen for hydrogen-bonding interactions while maintaining the conformational rigidity characteristic of spiro systems. Compared to a hypothetical carbonyl analog (e.g., a spirocyclic ketone), the oxetane-containing scaffold is predicted to exhibit lower intrinsic clearance (Cl_int) and greater aqueous solubility [1].

Spirooxetane Physicochemical properties Metabolic stability

Validated Application Scenarios for Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling for Kinase or GPCR Lead Optimization

The 4-bromophenyl substituent enables rapid parallel synthesis of biaryl analogs through Suzuki–Miyaura coupling with diverse boronic acids. This directly exploits the aryl bromide handle that is absent in the unsubstituted spirocyclic scaffold (CAS 1037175-81-7) . The methyl ester remains intact under standard cross-coupling conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, dioxane, 80–100 °C), allowing subsequent diversification of the ester group after the biaryl SAR has been explored. The enhanced lipophilicity (XLogP3 = 2.2 vs. 0 for the unsubstituted scaffold) positions library members in a permeability-favorable property space [1].

Spirooxetane-Containing Fragment or Lead Scaffold Requiring Improved Solubility and Metabolic Stability Over Carbonyl Leads

Programs encountering poor aqueous solubility or rapid microsomal clearance with carbonyl-containing spirocyclic leads can use this compound as a core scaffold. The oxetane unit within the dioxaspiro[3.4]octane framework is expected to confer 4- to >4000-fold solubility enhancement compared to gem-dimethyl analogs (class-level evidence from Wuitschik et al., J. Med. Chem. 2010) and reduced intrinsic clearance vs. ketone analogs [2]. The compound can be elaborated via ester reduction to the alcohol, followed by mesylation and nucleophilic displacement to install amine or other functionalities, as demonstrated in the synthesis of dioxaspiro[3.4]octane building blocks [3].

Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitor Intermediates for Metabolic Disease Programs

Spirocyclic compounds bearing bromophenyl substituents have been claimed in patent applications as acetyl-CoA carboxylase (ACC) inhibitors for the treatment of obesity, type 2 diabetes, and metabolic syndrome [4]. The target compound's structural features—spirocyclic oxetane core, bromophenyl group for diversification, and methyl ester for prodrug or further elaboration—align with the general formula disclosed in ACC inhibitor patents. The 4-bromophenyl group serves as a bioisosteric replacement for lipophilic aryl groups commonly found in ACC inhibitor pharmacophores.

Conformationally Constrained Bioisostere of 1,4-Dioxane-Containing Pharmacophores

The 5,8-dioxaspiro[3.4]octane framework represents a three-dimensional, spirocyclic analog of 1,4-dioxane, as established by Vashchenko and Litskan [3]. When substituted with the 4-bromophenyl and methyl ester groups, this scaffold can serve as a conformationally restricted replacement for flexible dioxane-containing leads, potentially improving target binding entropy and selectivity. The availability of the compound on multigram scale from vendors (95% purity) supports its use in preclinical candidate optimization where larger quantities are required for formulation and in vivo studies.

Quote Request

Request a Quote for Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.